1-(4-Chlorophenyl)cyclopropanamine

TAAR1 Trace amine-associated receptor 1 CNS pharmacology

1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2) is a para-chloro-substituted phenylcyclopropylamine with a molecular formula of C9H10ClN and a molecular weight of 167.63 g/mol. The compound is characterized by a cyclopropane ring linked to an amine group and a 4-chlorophenyl moiety, and it is commercially available as a free base with purities typically ranging from 95% to 98%.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 72934-36-2
Cat. No. B1589106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopropanamine
CAS72934-36-2
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
InChIKeyMUJWLBCYTZYEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2): Procurement-Grade Physicochemical and Pharmacological Baseline for Research Selection


1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2) is a para-chloro-substituted phenylcyclopropylamine with a molecular formula of C9H10ClN and a molecular weight of 167.63 g/mol [1]. The compound is characterized by a cyclopropane ring linked to an amine group and a 4-chlorophenyl moiety, and it is commercially available as a free base with purities typically ranging from 95% to 98% . Its physicochemical profile includes a melting point of 27 °C, a boiling point of 118–120 °C at 12 Torr, a density of 1.238 ± 0.06 g/cm³ (predicted), and storage conditions requiring an inert atmosphere at 2–8 °C . This compound has been investigated for its biological activities, including trace amine-associated receptor 1 (TAAR1) agonism and muscarinic acetylcholine receptor binding, and it has been cited in patents as a CCR5 antagonist scaffold and a modulator of the integrated stress pathway .

Why 1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2) Cannot Be Interchanged with Positional Isomers or Halogen-Substituted Analogs in Research Applications


Substituting 1-(4-chlorophenyl)cyclopropanamine with its positional isomers (e.g., 1-(2-chlorophenyl)cyclopropanamine or 1-(3-chlorophenyl)cyclopropanamine) or with alternative halogen-substituted analogs (e.g., 4-fluoro, 4-bromo, or 4-methyl derivatives) is not scientifically justifiable without re-validation of target engagement and downstream pharmacology . The para-chloro substitution confers distinct electronic effects (Hammett σp = +0.23) and lipophilicity (XLogP3 = 1.8) that directly influence receptor binding kinetics and metabolic stability relative to other substituents [1]. Positional isomerism (ortho vs. meta vs. para) alters the spatial orientation of the aryl group relative to the cyclopropanamine core, potentially disrupting key hydrogen-bonding interactions or steric accommodation within the binding pocket [2]. Quantitative binding data for TAAR1 and muscarinic receptors, as detailed in Section 3, demonstrates that even minor structural perturbations yield divergent affinity profiles, underscoring the necessity of selecting the specific CAS 72934-36-2 compound for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2) Versus Structural Analogs and Class Benchmarks


TAAR1 Agonism: 7.3-Fold Species Selectivity Window (Mouse EC50 410 nM vs. Human EC50 3,000 nM)

1-(4-Chlorophenyl)cyclopropanamine exhibits species-selective TAAR1 agonism, with an EC50 of 410 nM at mouse TAAR1 and a substantially lower potency of 3,000 nM at human TAAR1, yielding a 7.3-fold selectivity window [1]. This contrasts with the 4-fluoro analog (1-(4-fluorophenyl)cyclopropanamine), which lacks documented TAAR1 activity in curated databases, and with the 4-methyl analog, for which no TAAR1 binding data has been reported. The TAAR5 off-target activity for the target compound is negligible (EC50 > 10,000 nM), further supporting its selectivity profile [1].

TAAR1 Trace amine-associated receptor 1 CNS pharmacology Species selectivity

Muscarinic Acetylcholine Receptor Binding: Cerebral Cortex Ki = 20 nM with 5.35-Fold Tissue Selectivity

1-(4-Chlorophenyl)cyclopropanamine demonstrates potent binding to muscarinic acetylcholine receptors, with a Ki of 20 nM in rat cerebral cortex [1]. Notably, binding affinity varies across tissues: parotid gland Ki = 56 nM, heart Ki = 72 nM, and urinary bladder Ki = 107 nM, yielding a 5.35-fold range of tissue-dependent affinity. For comparison, a structurally related muscarinic ligand (BDBM50470895, CHEMBL109565) exhibits a cerebral cortex Ki of 116 nM, making the target compound approximately 5.8-fold more potent in this tissue [2].

Muscarinic receptor mAChR CNS binding Tissue selectivity

CCR5 Antagonist Activity: IC50 = 7.8 µM in Human MOLT4 Cell-Based Calcium Mobilization Assay

1-(4-Chlorophenyl)cyclopropanamine acts as a CCR5 antagonist with an IC50 of 7.8 µM (7,800 nM) in human MOLT4 cells, assessed by inhibition of CCL5-induced calcium mobilization [1]. This activity supports its classification as a CCR5 ligand scaffold, consistent with patent disclosures describing cyclopropylamine derivatives as CCR5 antagonists for HIV and inflammatory disease applications [2]. While more potent CCR5 antagonists (e.g., maraviroc with sub-nanomolar IC50) exist, the 7.8 µM value provides a quantifiable benchmark for structure-activity relationship (SAR) optimization within the cyclopropanamine chemotype. Positional isomers (2-chloro and 3-chloro) lack comparable curated CCR5 activity data in BindingDB.

CCR5 antagonist HIV entry inhibition Chemokine receptor Immunology

Lipophilicity and Predicted pKa: XLogP3 = 1.8, pKa (Predicted) = 7.57 Differentiate from 4-Fluoro and 4-Methyl Analogs

1-(4-Chlorophenyl)cyclopropanamine exhibits a computed XLogP3 of 1.8 and a predicted pKa of 7.57 [1]. These values position the compound within an optimal range for CNS permeability (typically XLogP 1–3 for blood-brain barrier penetration) while maintaining sufficient basicity for receptor interactions. In contrast, the 4-fluoro analog (C9H10FN, MW 151.18) has a lower molecular weight and distinct electronic profile (Hammett σp for F = +0.06 vs. Cl = +0.23), which may alter hydrogen-bonding capacity and metabolic stability . The 4-methyl analog (C10H13N, MW 147.22) has higher lipophilicity (estimated XLogP ~2.3) due to the methyl substituent, potentially affecting solubility and off-target binding [2].

Lipophilicity XLogP3 pKa Physicochemical profiling ADME prediction

Commercial Availability and Purity Specifications: 95–98% Purity with Documented Storage and Handling Requirements

1-(4-Chlorophenyl)cyclopropanamine is commercially available from multiple vendors with purity specifications ranging from 95% to 98% (HPLC) . The compound is supplied as a solid (free base or hydrochloride salt) with recommended storage under inert atmosphere at 2–8 °C for the free base, or at room temperature for the hydrochloride salt . In contrast, the 4-fluoro and 4-bromo analogs are less widely stocked, often requiring custom synthesis with longer lead times and higher minimum order quantities . The 3-chloro isomer (CAS 474709-84-7) has limited vendor availability and is primarily supplied as a hydrochloride salt, which may not be suitable for all synthetic applications.

Procurement Purity Storage conditions Commercial availability

Validated Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)cyclopropanamine (CAS 72934-36-2) Based on Quantitative Evidence


TAAR1 Target Engagement Studies in Murine CNS Models

Researchers investigating trace amine-associated receptor 1 (TAAR1) in murine models of neuropsychiatric disorders should prioritize 1-(4-chlorophenyl)cyclopropanamine due to its documented 410 nM EC50 at mouse TAAR1 [1]. This potency benchmark enables rational dose selection for in vivo target engagement studies and facilitates cross-laboratory reproducibility. The 7.3-fold species selectivity (mouse vs. human TAAR1) must be considered when translating findings to human systems. Alternative 4-fluoro and 4-methyl analogs lack curated TAAR1 activity data, necessitating de novo screening and delaying experimental timelines.

Muscarinic Acetylcholine Receptor Ligand Screening and SAR Optimization in CNS Drug Discovery

Medicinal chemistry programs focused on muscarinic acetylcholine receptor (mAChR) modulation should employ 1-(4-chlorophenyl)cyclopropanamine as a reference ligand or starting scaffold. Its cerebral cortex Ki of 20 nM, coupled with a 5.35-fold tissue selectivity range (cortex, parotid, heart, bladder), provides a defined affinity profile for structure-activity relationship studies [2]. The compound's 5.8-fold higher cortical potency relative to structurally related ligand CHEMBL109565 (Ki = 116 nM) supports its selection as a lead-like chemotype for CNS-penetrant mAChR modulators.

CCR5 Antagonist Scaffold Development for HIV Entry Inhibition and Inflammatory Disease Research

Immunology and virology research groups developing CCR5 antagonists should consider 1-(4-chlorophenyl)cyclopropanamine as a tractable scaffold for medicinal chemistry optimization. Its IC50 of 7.8 µM in human MOLT4 cell-based calcium mobilization assays establishes a baseline activity threshold from which potency improvements can be engineered [3]. The compound's inclusion in cyclopropylamine CCR5 antagonist patents supports its relevance to this therapeutic area, and its commercial availability at 95–98% purity facilitates rapid analog synthesis and iterative SAR campaigns.

CNS-Focused Fragment-Based Drug Discovery and Physicochemical Property Benchmarking

In fragment-based drug discovery (FBDD) and CNS lead optimization programs, 1-(4-chlorophenyl)cyclopropanamine serves as a physicochemical benchmark due to its CNS-optimal XLogP3 of 1.8 and predicted pKa of 7.57 [4]. These properties align with established CNS drug-likeness criteria (XLogP 1–3, TPSA < 90 Ų) and support its use in evaluating the impact of halogen substitution (Cl vs. F vs. CH3) on permeability, solubility, and metabolic stability. Procurement of CAS 72934-36-2 ensures access to a well-characterized compound for computational modeling validation and in vitro ADME profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.